Cas no 870704-12-4 (2,4-DIAMINO-6-(3,5-DIFLUOROPHENYL)-1,3,5-TRIAZINE)

870704-12-4 structure
Productnaam:2,4-DIAMINO-6-(3,5-DIFLUOROPHENYL)-1,3,5-TRIAZINE
2,4-DIAMINO-6-(3,5-DIFLUOROPHENYL)-1,3,5-TRIAZINE Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,4-DIAMINO-6-(3,5-DIFLUOROPHENYL)-1,3,5-TRIAZINE
- SCHEMBL670253
- 870704-12-4
- CS-0457536
- A841930
- 6-(3,5-difluorophenyl)-1,3,5-triazine-2,4-diamine
- MFCD04974119
- 6-[3,5-bis(fluoranyl)phenyl]-1,3,5-triazine-2,4-diamine
- 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine, 97%
- DTXSID60400062
-
- Inchi: InChI=1S/C9H7F2N5/c10-5-1-4(2-6(11)3-5)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
- InChI-sleutel: KZOOJXHXDYIPOL-UHFFFAOYSA-N
- LACHT: C1=C(C=C(C=C1F)F)C2=NC(=NC(=N2)N)N
Berekende eigenschappen
- Exacte massa: 223.06695157g/mol
- Monoisotopische massa: 223.06695157g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 1
- Complexiteit: 222
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 90.7Ų
- XLogP3: 1.8
Experimentele eigenschappen
- Smeltpunt: >300
2,4-DIAMINO-6-(3,5-DIFLUOROPHENYL)-1,3,5-TRIAZINE Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC9631-250mg |
2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine |
870704-12-4 | 250mg |
£160.00 | 2025-02-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528203-250mg |
6-(3,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine |
870704-12-4 | 98% | 250mg |
¥1664.00 | 2024-04-27 |
2,4-DIAMINO-6-(3,5-DIFLUOROPHENYL)-1,3,5-TRIAZINE Gerelateerde literatuur
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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